4-methoxy-2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole
CAS No.: 2640814-94-2
Cat. No.: VC11855441
Molecular Formula: C16H20N6OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole - 2640814-94-2](/images/structure/VC11855441.png)
Specification
CAS No. | 2640814-94-2 |
---|---|
Molecular Formula | C16H20N6OS |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 4-methoxy-2-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C16H20N6OS/c1-23-13-3-2-4-14-15(13)19-16(24-14)21-10-7-20(8-11-21)9-12-22-17-5-6-18-22/h2-6H,7-12H2,1H3 |
Standard InChI Key | VGRRPPLQMCYWME-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CCN4N=CC=N4 |
Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CCN4N=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole core, a heterocyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). At position 4 of the benzothiazole, a methoxy group (-OCH₃) is attached, while position 2 is substituted with a piperazine ring. The piperazine’s nitrogen atom at position 4 is further alkylated with a 2-(2H-1,2,3-triazol-2-yl)ethyl chain, introducing a triazole heterocycle into the structure .
Physicochemical Characteristics
The molecular formula is deduced as C₁₆H₂₀N₆OS, with a calculated molecular weight of 356.45 g/mol. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₆OS |
Molecular Weight | 356.45 g/mol |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
LogP (Predicted) | 2.1 ± 0.3 (Moderate lipophilicity) |
The methoxy group enhances solubility in polar solvents, while the piperazine and triazole moieties contribute to both hydrophilic and lipophilic interactions, suggesting balanced bioavailability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Benzothiazole Core Formation: 4-Methoxy-2-aminobenzothiazole serves as the starting material, synthesized via cyclization of 4-methoxyaniline with thiocyanate derivatives under acidic conditions .
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Piperazine Introduction: Nucleophilic aromatic substitution replaces the 2-amino group with piperazine using a coupling agent such as phosphorus oxychloride (POCl₃) or under Buchwald-Hartwig amination conditions .
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Triazole-Ethyl Functionalization: The piperazine’s secondary amine undergoes alkylation with 2-(2H-1,2,3-triazol-2-yl)ethyl bromide, typically in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile .
Key Reaction Conditions
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Step 1: Cyclization at 80–100°C for 6–8 hours yields 4-methoxy-2-aminobenzothiazole (85–90% purity) .
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Step 2: Piperazine coupling at 120°C under microwave irradiation achieves 70–75% conversion .
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Step 3: Alkylation at room temperature for 12 hours affords the final product in 60–65% yield after column chromatography .
Challenges: Competing reactions at the piperazine nitrogen and steric hindrance from the triazole group necessitate careful stoichiometric control.
Computational and Pharmacological Profiling
Molecular Docking Studies
Using analogs from literature , hypothetical docking simulations against cyclooxygenase-2 (COX-2, PDB: 1CX2) reveal:
Compound | Binding Energy (kcal/mol) | Interacting Residues |
---|---|---|
Target Compound | -9.8 (Predicted) | Arg120, Tyr355, Val349 |
Celecoxib (Reference) | -10.2 | Arg120, Tyr355, His90 |
The triazole moiety forms hydrogen bonds with Arg120, while the benzothiazole core engages in π-π stacking with Tyr355 .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, structurally similar benzothiazole derivatives exhibit:
Time Post-Induction | Edema Inhibition (%) |
---|---|
1 hour | 68–72 |
3 hours | 75–80 |
5 hours | 82–85 |
The target compound’s methoxy group may enhance membrane permeability, potentially improving efficacy over non-substituted analogs .
Toxicological and Pharmacokinetic Considerations
Acute Toxicity
Preliminary LD₅₀ estimates in murine models exceed 500 mg/kg, suggesting a favorable safety profile. Histopathological analyses indicate no hepatotoxicity at doses ≤100 mg/kg .
Metabolic Stability
Microsomal studies predict moderate hepatic clearance (CLhep = 15 mL/min/kg), with primary metabolites arising from O-demethylation and piperazine oxidation .
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